2-Methyl-2-(thiazol-2-yl)propan-1-ol
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Overview
Description
2-methyl-2-(1,3-thiazol-2-yl)propan-1-ol is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of 2-methylpropan-1-ol with thiazole derivatives under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-methyl-2-(1,3-thiazol-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-2-(1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-(1,3-thiazol-2-yl)propanamide
- 2-methyl-2-(1,3-thiazol-2-yl)propan-2-ol
Uniqueness
2-methyl-2-(1,3-thiazol-2-yl)propan-1-ol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its thiazole ring provides a versatile scaffold for chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
2-methyl-2-(1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H11NOS/c1-7(2,5-9)6-8-3-4-10-6/h3-4,9H,5H2,1-2H3 |
InChI Key |
RHMPRNYZLMNGDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=NC=CS1 |
Origin of Product |
United States |
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